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Compound of Interest

Compound Name: Ribonic acid

Cat. No.: B3428054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and

stereochemical properties of ribonic acid. It includes quantitative data, detailed experimental

protocols for its synthesis and characterization, and visualizations of its relevant metabolic

context.

Introduction to Ribonic Acid
Ribonic acid is a sugar acid, specifically an aldonic acid, derived from the oxidation of the

aldehyde group of ribose. It is a five-carbon carboxylic acid with the chemical formula C₅H₁₀O₆.

[1][2] Ribonic acid exists as two enantiomers, D-ribonic acid and L-ribonic acid, which are

non-superimposable mirror images of each other. In solution, ribonic acid is in equilibrium

between its open-chain (linear) form and a more stable cyclic ester form known as a lactone.

The five-membered ring structure, a γ-lactone (gamma-lactone), is the predominant cyclic form.

[3]

Structure and Stereochemistry
The stereochemistry of ribonic acid is defined by the spatial arrangement of the hydroxyl

groups along its carbon chain. The designations D and L are based on the configuration of the

chiral center furthest from the carboxylic acid group.
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In its linear form, D-ribonic acid is systematically named (2R,3R,4R)-2,3,4,5-

tetrahydroxypentanoic acid. Its enantiomer, L-ribonic acid, is (2S,3S,4S)-2,3,4,5-

tetrahydroxypentanoic acid.[1]

The formation of the γ-lactone occurs through an intramolecular esterification between the

carboxylic acid at C1 and the hydroxyl group at C4. This results in a stable five-membered ring

structure. The lactone form of D-ribonic acid is known as D-ribono-1,4-lactone or D-(+)-

ribonic acid γ-lactone.[3]

Diagram of Ribonic Acid Structures

Linear Forms

Cyclic (γ-Lactone) Forms

Intramolecular
Esterification

L-Ribono-1,4-lactone

Intramolecular
Esterification

D-Ribonic Acid

L-Ribonic Acid

D-Ribono-1,4-lactone

Click to download full resolution via product page

Caption: Chemical structures of the linear and cyclic forms of D- and L-ribonic acid.

Quantitative Physicochemical Data
The stereochemistry of ribonic acid gives rise to distinct physical properties, most notably its

optical activity. The specific rotation is a key quantitative measure to differentiate between the
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enantiomers.

Property
D-Ribonic Acid / D-Ribono-
1,4-lactone

L-Ribonic Acid / L-Ribono-
1,4-lactone

Molecular Formula
C₅H₁₀O₆ (acid), C₅H₈O₅

(lactone)

C₅H₁₀O₆ (acid), C₅H₈O₅

(lactone)

Molecular Weight
166.13 g/mol (acid), 148.11

g/mol (lactone)

166.13 g/mol (acid), 148.11

g/mol (lactone)

Melting Point (°C) 85-87 (for D-γ-lactone)[4] Data not readily available

Specific Rotation ([α]D)
+18° (c=1 in H₂O at 24°C, for

γ-lactone)[4]

L-(+)-Ribonic acid is

dextrorotatory, but a specific

value is not consistently

reported in the literature.

Experimental Protocols
Synthesis of D-Ribonolactone from D-Ribose
A common method for the synthesis of D-ribonolactone is the oxidation of D-ribose using

bromine water. The following is a detailed protocol adapted from established procedures.[5]

Experimental Workflow: Synthesis of D-Ribonolactone
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Start: D-Ribose Solution

Add Sodium Bicarbonate and cool to 0-5°C

Slowly add Bromine while maintaining temperature

Stir until reaction is complete

Quench excess Bromine with Sodium Bisulfite

Evaporate solvent to obtain a slurry

Recrystallize from hot Ethanol

Filter and dry the crystalline product

End: D-Ribonolactone Crystals

Click to download full resolution via product page

Caption: Workflow for the synthesis of D-ribonolactone from D-ribose.
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Methodology:

Reaction Setup: A solution of D-ribose in water is prepared in a three-necked flask equipped

with a mechanical stirrer and an addition funnel. Sodium bicarbonate is added as a buffer.

The flask is cooled in an ice-water bath to maintain a temperature of 0-5°C.[5]

Oxidation: Bromine is added dropwise to the vigorously stirred solution, ensuring the

temperature does not exceed 5°C. The reaction mixture is stirred until the oxidation is

complete.[5]

Quenching: Excess bromine is neutralized by the addition of a sodium bisulfite solution until

the orange color disappears.[5]

Workup and Isolation: The aqueous solution is concentrated under reduced pressure to a

slurry.[5]

Purification: The crude product is purified by recrystallization from hot absolute ethanol. The

solution is cooled to induce crystallization.[5]

Final Product: The resulting crystals of D-ribonolactone are collected by filtration, washed

with cold ethanol and ether, and dried under vacuum.[5]

Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the

structure and stereochemistry of ribonic acid and its lactones.

Representative Protocol for NMR Analysis:

Sample Preparation: A sample of the purified ribonolactone (5-10 mg) is dissolved in a

suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR: Provides information on the number and connectivity of protons.

¹³C NMR: Shows the number of unique carbon environments.
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COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping

to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for identifying the carbonyl carbon

and confirming the lactone ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is essential for determining the relative stereochemistry of the

hydroxyl groups.

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra

are analyzed to assign all proton and carbon signals and to confirm the stereochemical

configuration.

Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional

structure of ribonolactone in the solid state.

Representative Protocol for X-ray Crystallography:

Crystallization: Single crystals of D-ribono-1,4-lactone suitable for X-ray diffraction are

grown, typically by slow evaporation of a solvent from a saturated solution (e.g., from ethyl

acetate).

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold

nitrogen gas (typically 100 K) to minimize radiation damage. The crystal is exposed to a

monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the

crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The structure is solved using direct methods or

Patterson methods to obtain an initial electron density map. The atomic model is then built
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into the electron density map and refined against the experimental data to yield the final,

highly accurate three-dimensional structure, including bond lengths, bond angles, and the

absolute configuration.

Metabolic Pathway Context: The Pentose Phosphate
Pathway
While ribonic acid itself is not a direct intermediate in major metabolic pathways, its

phosphorylated derivative, 6-phospho-D-gluconate, is a key molecule in the oxidative phase of

the pentose phosphate pathway (PPP).[6][7] This pathway is crucial for generating NADPH,

which is essential for reductive biosynthesis and protection against oxidative stress, and for

producing precursors for nucleotide synthesis.[8]

The initial steps of the oxidative PPP involve the enzymatic conversion of glucose-6-phosphate

into ribulose-5-phosphate, which bears a strong resemblance to the oxidation of a

monosaccharide to a sugar acid.

Diagram of the Oxidative Phase of the Pentose Phosphate Pathway
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Caption: The oxidative phase of the Pentose Phosphate Pathway.
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This pathway illustrates the biological context of sugar acid formation and its importance in

cellular metabolism. The enzymes involved, such as dehydrogenases and a lactonase, are

analogous to the chemical reactions used in the synthesis of ribonic acid.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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